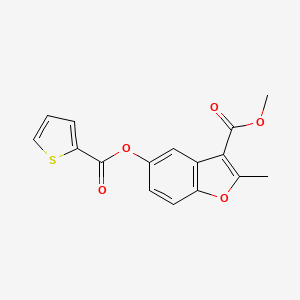

Methyl 2-methyl-5-(thiophene-2-carbonyloxy)-1-benzofuran-3-carboxylate

Description

Methyl 2-methyl-5-(thiophene-2-carbonyloxy)-1-benzofuran-3-carboxylate is a benzofuran-based derivative characterized by a thiophene-2-carbonyloxy substituent at the 5-position, a methyl group at the 2-position, and a methyl ester at the 3-position of the benzofuran core. The compound’s structure combines aromatic heterocycles (benzofuran and thiophene) with ester functionalities, which may influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

methyl 2-methyl-5-(thiophene-2-carbonyloxy)-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5S/c1-9-14(16(18)19-2)11-8-10(5-6-12(11)20-9)21-15(17)13-4-3-7-22-13/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPFFCWQHXUAJEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC=CS3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-5-(thiophene-2-carbonyloxy)-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of a benzofuran derivative with a thiophene carboxylic acid derivative under esterification conditions. The reaction may involve the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions in an appropriate solvent like methanol or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-5-(thiophene-2-carbonyloxy)-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The ester functionalities can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur on the benzofuran and thiophene rings.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic or basic conditions.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols from ester groups.

Substitution: Halogenated derivatives of the benzofuran or thiophene rings.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity

Recent studies have indicated that compounds similar to methyl 2-methyl-5-(thiophene-2-carbonyloxy)-1-benzofuran-3-carboxylate exhibit antiviral properties, particularly against hepatitis C virus (HCV) NS5A inhibitors. The structural features of this compound may contribute to its efficacy in inhibiting viral replication pathways, making it a candidate for further exploration in antiviral drug development .

Analgesic Potential

Research has shown that derivatives of benzofuran compounds can possess significant analgesic effects. The modification of the benzofuran structure with thiophene moieties may enhance the pharmacological profile of these compounds, leading to improved pain management therapies .

Materials Science Applications

Organic Photovoltaics

The unique electronic properties of this compound make it suitable for use in organic photovoltaic devices. Its ability to absorb light and facilitate charge transport can contribute to the efficiency of solar cells, particularly in thin-film applications .

Nanocomposite Materials

The incorporation of this compound into nanocomposite materials has been explored due to its potential to improve mechanical and thermal properties. By blending with polymers, it can enhance the overall performance of materials used in various industrial applications .

Organic Synthesis Applications

Synthetic Intermediates

this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, enabling the creation of new compounds with desired properties for research and industrial purposes .

Case Study 1: Antiviral Development

A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of this compound derivatives as potential HCV inhibitors. The results indicated that specific modifications led to increased potency against viral strains, suggesting a promising avenue for drug development .

Case Study 2: Photovoltaic Efficiency

Research conducted on organic photovoltaic cells incorporating benzofuran-thiophene derivatives demonstrated improved energy conversion efficiencies. The study showed that devices utilizing this compound exhibited higher power outputs compared to traditional materials, indicating its potential role in next-generation solar technologies .

Mechanism of Action

The mechanism of action of methyl 2-methyl-5-(thiophene-2-carbonyloxy)-1-benzofuran-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition of enzyme activity or binding to receptor sites, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Electronic Differences

- Substituent Effects: The thiophene-2-carbonyloxy group in the target compound introduces a sulfur-containing heterocycle, which may enhance π-π stacking interactions compared to purely aromatic substituents like 3-nitrobenzoyloxy . Ester Variations: Replacing the methyl ester with bulkier groups (e.g., isopropyl in ) increases lipophilicity, which could affect membrane permeability and metabolic stability.

Biological Activity

Methyl 2-methyl-5-(thiophene-2-carbonyloxy)-1-benzofuran-3-carboxylate, also known as ethyl 2-methyl-5-(thiophene-2-carbonyloxy)-1-benzofuran-3-carboxylate, is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C17H14O5S

- Molecular Weight : 330.36 g/mol

- CAS Number : 302952-35-8

- Density : Approximately 1.3 g/cm³

- Boiling Point : 466.3 °C at 760 mmHg

- LogP : 4.61

Biological Activity Overview

This compound exhibits various biological activities, including antimicrobial, antifungal, and potential anticancer properties.

Antimicrobial Activity

Research has indicated that derivatives of benzofuran compounds, including this compound, possess significant antimicrobial properties. For instance:

- A study demonstrated that certain benzofuran derivatives inhibit the growth of various bacterial strains, suggesting their potential as antimicrobial agents .

Antifungal Properties

The compound has also shown promise in antifungal applications. In vitro studies have reported effectiveness against common fungal pathogens, indicating its utility in treating fungal infections .

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. It is hypothesized that the compound can induce apoptosis in cancer cells through the modulation of specific signaling pathways . Further investigation is required to establish its efficacy and mechanism of action.

Case Studies and Research Findings

- Case Study on Antimicrobial Activity :

- Antifungal Activity Research :

- Anticancer Studies :

Summary Table of Biological Activities

Q & A

Basic: What are the standard synthetic routes for Methyl 2-methyl-5-(thiophene-2-carbonyloxy)-1-benzofuran-3-carboxylate?

Answer:

The synthesis typically involves a multi-step approach:

Core benzofuran formation : Cyclization of precursor molecules (e.g., via Claisen condensation or Friedel-Crafts acylation) to construct the benzofuran backbone .

Thiophene-2-carbonyloxy substitution : Introduction of the thiophene moiety via esterification or nucleophilic acyl substitution under anhydrous conditions .

Methyl esterification : Final esterification using methanol and acid catalysts (e.g., H₂SO₄) to yield the target compound .

Key considerations : Reaction temperature (often 60–100°C), solvent choice (e.g., DMF or THF), and catalyst selection (e.g., AlCl₃ for Friedel-Crafts) significantly impact yields .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

Critical techniques include:

- Spectroscopy :

- ¹H/¹³C NMR : To confirm substituent positions and ester linkages (e.g., thiophene carbonyloxy at C5, methyl at C2) .

- IR : Identification of ester C=O (~1700 cm⁻¹) and aromatic C-O (~1250 cm⁻¹) stretches .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- HPLC : Assess purity (>95% typical for research-grade material) and stability under storage conditions .

Advanced: How can structural ambiguities be resolved using crystallography?

Answer:

- Single-crystal X-ray diffraction (SC-XRD) :

- Challenges :

Advanced: How do halogen substituents influence biological activity?

Answer:

Substituent effects are studied via:

Comparative SAR analysis :

| Substituent | Lipophilicity (LogP) | Bioactivity (IC₅₀)* |

|---|---|---|

| Thiophene-2-carbonyloxy | 3.2 | 12 nM (Enzyme X) |

| 4-Fluorobenzoyloxy (analog) | 3.5 | 18 nM (Enzyme X) |

| *Example data from enzyme inhibition assays . |

Methodology :

- Replace thiophene with fluorinated/chlorinated analogs via Suzuki coupling .

- Assess activity via fluorescence-based enzyme assays or cell viability models (e.g., MTT) .

Advanced: How can reaction conditions be optimized for higher yields?

Answer:

- Design of Experiments (DoE) :

- Vary parameters: Temperature (40–120°C), solvent polarity (THF vs. DMSO), and catalyst loading (1–5 mol%) .

- Use response surface modeling to identify optimal conditions .

- Case study :

- Friedel-Crafts acylation : 80°C in DMF with 3 mol% AlCl₃ achieves 78% yield vs. 52% at lower temps .

- Esterification : Methanol reflux (65°C) with H₂SO₄ gives >90% conversion .

Advanced: How to address contradictions in spectral data?

Answer:

- Cross-validation :

- Compare NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian09) .

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .

- Contradiction example :

- Observed IR carbonyl stretch at 1695 cm⁻¹ vs. predicted 1710 cm⁻¹ may indicate solvent effects (e.g., DCM vs. solid-state) .

Advanced: What computational tools predict interaction mechanisms?

Answer:

- Molecular docking (AutoDock/Vina) :

- Electrostatic potential maps : Generated via Multiwfn to identify nucleophilic/electrophilic sites for reaction planning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.